

Toxicological profile of 4-Chloro-2-phenylaniline

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Compound of Interest

Compound Name: 4-Chloro-2-phenylaniline

CAS No.: 73006-78-7

Cat. No.: B3024461

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Toxicological Profile: 4-Chloro-2-phenylaniline

Technical Monograph for Drug Development & Safety Assessment

Executive Summary

4-Chloro-2-phenylaniline (2-Amino-4-chlorobiphenyl) is a chlorinated aromatic amine utilized primarily as a chemical intermediate in the synthesis of fungicides (e.g., Boscalid analogs) and advanced polymeric materials. Its toxicological profile is governed by its biphenylamine core, which presents structural alerts for genotoxicity via metabolic bioactivation (N-hydroxylation).

While acute toxicity is moderate, the compound's lipophilicity and structural similarity to known carcinogens (e.g., 4-aminobiphenyl) necessitate rigorous control of impurities and occupational exposure. This guide outlines the physicochemical drivers of its toxicity, metabolic fate, and validated protocols for safety assessment.

Physicochemical Characterization & Identity

Understanding the physical properties is the first step in predicting toxicokinetics (ADME). The high logP value indicates high membrane permeability and potential for bioaccumulation.

Property	Value/Description	Relevance to Toxicology
CAS Number	90-48-2	Unique Identifier
IUPAC Name	4-Chloro-[1,1'-biphenyl]-2-amine	Standard Nomenclature
Synonyms	4-Chloro-2-phenylaniline; 2-Amino-4-chlorobiphenyl	Search terms for safety data
Molecular Formula	C ₁₂ H ₁₀ ClN	MW: 203.67 g/mol
Physical State	Crystalline Solid / Oil (purity dependent)	Inhalation risk (dust/aerosol)
LogP (Octanol/Water)	~3.8 - 4.2 (Predicted)	High lipophilicity; crosses BBB/placenta
Solubility	Insoluble in water; Soluble in DMSO, MeOH	Requires organic solvents for in vitro assays

Toxicokinetics (ADME)

The toxicity of **4-Chloro-2-phenylaniline** is not intrinsic to the parent molecule but is largely driven by its metabolic activation.

Absorption & Distribution

Due to its lipophilic nature (LogP > 3), the compound is rapidly absorbed via the gastrointestinal tract and skin. It distributes widely into lipid-rich tissues (adipose, liver, brain).

Metabolism (The Bioactivation Pathway)

This is the critical toxicological checkpoint. The compound undergoes Phase I metabolism primarily in the liver via Cytochrome P450 enzymes.

- Detoxification: Ring hydroxylation (C-oxidation) followed by Phase II conjugation (Glucuronidation/Sulfation) renders the molecule water-soluble for excretion.

- Bioactivation (Toxication): N-hydroxylation by CYP1A2 or CYP2E1 forms the N-hydroxy-4-chloro-2-phenylaniline. This metabolite can be further acetylated (NAT1/NAT2) to form an unstable nitrenium ion, a potent electrophile that covalently binds to DNA (guanine residues), causing mutations.

Excretion

Elimination is primarily renal (as conjugated metabolites) and biliary (fecal excretion).

Toxicodynamics & Mechanisms of Action Genotoxicity (Mutagenicity)

Like many aromatic amines, **4-Chloro-2-phenylaniline** is considered a pro-mutagen. It requires metabolic activation (S9 fraction) to exhibit mutagenicity in *Salmonella typhimurium* (Ames Test).

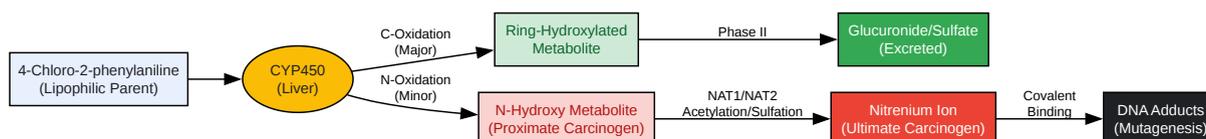
- Mechanism: Formation of DNA adducts (e.g., dG-C8-aminobiphenyl adducts) leads to replication errors (transversion mutations).
- Structural Alert: The primary amino group attached to the biphenyl ring is a classic structural alert for carcinogenicity (Ashby-Tennant).

Hepatotoxicity

High-dose exposure can induce oxidative stress in hepatocytes due to the redox cycling of quinone-imine intermediates formed during metabolism.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of metabolism, highlighting the transition from safety to toxicity.



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Figure 1: Divergent metabolic pathways of **4-Chloro-2-phenylaniline** showing bioactivation (red) vs. detoxification (green).

Safety Assessment Protocols

To validate the safety profile of this compound during drug development or intermediate handling, the following self-validating protocols are recommended.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Assess the potential for gene mutations with and without metabolic activation.

- Strains: *S. typhimurium* strains TA98 (frameshift), TA100 (base-pair), TA1535, TA1537, and *E. coli* WP2 uvrA.
- Metabolic Activation: Prepare 10% Rat Liver S9 fraction (induced with Aroclor 1254 or Phenobarbital/5,6-Benzoflavone) to simulate mammalian metabolism.
- Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 μ g/plate).
- Controls:
 - Negative: DMSO (Vehicle).
 - Positive (+S9): 2-Aminoanthracene (confirms S9 activity).
 - Positive (-S9): Sodium azide (TA100), 2-Nitrofluorene (TA98).
- Criteria: A positive result is defined as a dose-dependent increase in revertant colonies 2-fold over background.

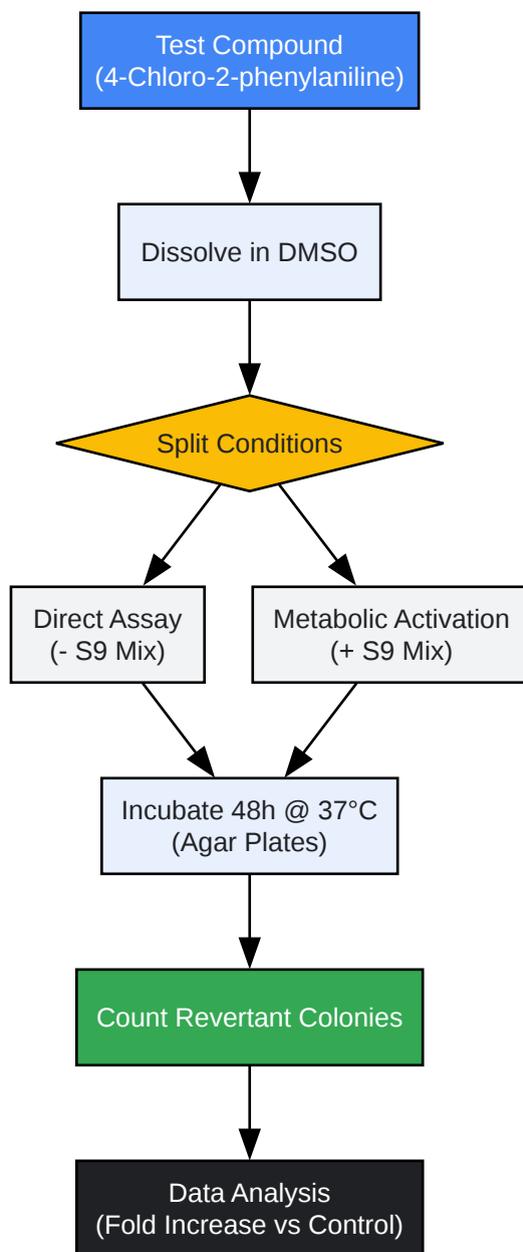
Protocol 2: In Vitro Intrinsic Clearance (Microsomal Stability)

Objective: Determine the metabolic half-life (

) and identify if the compound is a "high clearance" molecule, which influences toxicity exposure time.

- System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.
- Substrate: 1 μ M **4-Chloro-2-phenylaniline** (prevents enzyme saturation).
- Cofactor: NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl₂).
- Incubation: 37°C in phosphate buffer (pH 7.4).
- Sampling: Quench aliquots at 0, 5, 15, 30, and 45 min with ice-cold acetonitrile (containing internal standard).
- Analysis: LC-MS/MS monitoring the parent ion [M+H]⁺ (m/z ~204).
- Calculation:

Experimental Workflow Visualization



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Figure 2: Standardized workflow for mutagenicity assessment (Ames Test).

Regulatory & Safety Status

- GHS Classification:
 - Warning: Causes skin irritation (H315), Causes serious eye irritation (H319).

- STOT-SE: May cause respiratory irritation (H335).
- Handling: Use in a fume hood with nitrile gloves. Avoid dust generation.[1][2]
- Environmental: Toxic to aquatic life with long-lasting effects (H411). Prevent release to drains.

References

- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7010, 4-Chloro-2-biphenylamine. Retrieved from [[Link](#)]
- Ashby, J., & Tennant, R. W. (1991). Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP. Mutation Research/Reviews in Genetic Toxicology. [[Link](#)]
- Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation data. *Mutagenesis*, 26(3), 455–460. [[Link](#)]
- European Chemicals Agency (ECHA). (2023). C&L Inventory: 2-amino-4-chlorobiphenyl.[3][2] Retrieved from [[Link](#)]

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- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. environmentclearance.nic.in [environmentclearance.nic.in]
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